14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one
Description
The compound 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one is a polycyclic alkaloid featuring a fused dioxolo-isoquinoline-quinolinone scaffold with a 3-bromophenyl substituent. Its structure combines a methylenedioxy (dioxolo) ring system, a partially saturated isoquinoline core, and a brominated aromatic moiety. The bromophenyl group enhances lipophilicity and may influence receptor binding, while the dioxolo ring contributes to electronic and steric properties.
Properties
Molecular Formula |
C24H20BrNO3 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
20-(3-bromophenyl)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(21),2,4(8),9,14(19)-pentaen-18-one |
InChI |
InChI=1S/C24H20BrNO3/c25-16-4-1-3-14(9-16)18-11-20-17-12-23-22(28-13-29-23)10-15(17)7-8-26(20)19-5-2-6-21(27)24(18)19/h1,3-4,9-12,18H,2,5-8,13H2 |
InChI Key |
ZLRQXSYDDUGYRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C=C3N2CCC4=CC5=C(C=C43)OCO5)C6=CC(=CC=C6)Br)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the dioxolo ring system followed by the introduction of the bromophenyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the bromophenyl group.
Scientific Research Applications
14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of bromophenyl and dioxolo groups on biological systems. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential medicinal properties are of interest for the development of new therapeutic agents. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one involves its interaction with molecular targets in biological systems. The bromophenyl group and dioxolo ring system may interact with specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of brominated isoquinoline derivatives. Below is a detailed comparison with analogs based on structural features, synthesis, and biological relevance.
Table 1: Key Structural and Functional Comparisons
Structural Variations and Implications
- Bromine Position : The 3-bromophenyl group in the target compound contrasts with 2-bromophenyl () and 6-bromo () analogs. The meta-substitution on the phenyl ring may enhance steric bulk and electronic effects compared to ortho or para positions, influencing binding affinity in biological systems .
- Dioxolo vs. Methoxy Groups : The methylenedioxy (dioxolo) ring in the target compound offers rigidity and planarity, whereas methoxy-substituted analogs (e.g., ) exhibit greater rotational freedom. This difference impacts solubility and membrane permeability .
Biological Activity
The compound 14-(3-bromophenyl)-2,3,4,6,7,14-hexahydro-1H-[1,3]dioxolo[6,7]isoquino[2,1-a]quinolin-1-one , also referred to as compound 1 , is a member of the isoquinoline family and has gained attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by a complex structure that includes a hexahydroisoquinoline core and a bromophenyl substituent. Its molecular formula is C₁₈H₁₈BrN₃O₂ with a molecular weight of 372.26 g/mol. The presence of the bromine atom is significant as it may enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compound 1 exhibits anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:
- Cell Lines Tested : The compound was tested on MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.
- Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest (G2/M phase) |
| A549 | 10.0 | Increased Bax/Bcl-2 ratio |
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties . Studies reveal that it possesses activity against several bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Neuroprotective Effects
Recent studies have suggested that compound 1 may exhibit neuroprotective effects . In models of oxidative stress-induced neuronal injury:
- Cell Models Used : SH-SY5Y neuroblastoma cells were treated with hydrogen peroxide to induce oxidative stress.
- Findings : Compound 1 significantly reduced reactive oxygen species (ROS) levels and improved cell viability.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized compound 1 and evaluated its anticancer activity against various human cancer cell lines. The study concluded that compound 1 demonstrated significant cytotoxicity with an IC50 value lower than many existing chemotherapeutics. The authors suggested further investigation into its mechanism of action and potential as a lead compound for drug development.
Neuroprotection Study
Another study published in Neuroscience Letters investigated the neuroprotective effects of compound 1 in an animal model of ischemic stroke. Results indicated that treatment with compound 1 resulted in reduced infarct size and improved neurological scores compared to control groups, suggesting its potential for treating stroke-related damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
